7-Bromo-6-fluoropyrazolo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
7-bromo-6-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-6(9)2-1-5-3-4-10-11(5)7/h1-4H |
InChI Key |
VCLJLLJBJQAYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N2C1=CC=N2)Br)F |
Origin of Product |
United States |
Electrophilic Aromatic Substitution:
Given the electron-rich nature of the pyrazolo[1,5-a]pyridine (B1195680) core, electrophilic aromatic substitution is a plausible reaction pathway. The directing effects of the nitrogen atoms and the halogen substituents will determine the regioselectivity of such reactions. Computational analysis of the transition states for electrophilic attack at different positions would be necessary to definitively predict the outcome. However, based on general principles, the positions on the pyrazole (B372694) ring are likely to be activated towards electrophiles.
Nucleophilic Aromatic Substitution Snar :
The presence of two halogen atoms on the pyridine (B92270) ring opens up the possibility of nucleophilic aromatic substitution. The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions than bromine, provided the position is sufficiently activated. The electron-withdrawing nature of the fused pyrazole (B372694) ring and the second halogen would facilitate nucleophilic attack. Computational modeling of the Meisenheimer intermediates for nucleophilic attack at C6 and C7 would clarify the preferred reaction site.
Organometallic Cross Coupling Reactions:
The carbon-bromine bond at the C7 position is an ideal handle for a variety of organometallic cross-coupling reactions. This is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. Theoretical studies can help in understanding the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and in predicting the feasibility of coupling with various partners.
| Predicted Reaction Type | Potential Reagents | Predicted Outcome |
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., NBS, NCS) | Substitution on the pyrazole (B372694) or pyridine (B92270) ring |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Displacement of the fluorine or bromine atom |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Formation of a new C-C bond at the C7 position |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Formation of a new C-N bond at the C7 position |
Pericyclic Reactions:
The diene-like character of the pyridine (B92270) ring suggests the potential for participation in pericyclic reactions, such as Diels-Alder reactions. Computational modeling of the transition states for cycloaddition reactions with various dienophiles would be necessary to assess the feasibility and stereoselectivity of such transformations. The electronic effects of the halogen substituents would play a significant role in modulating the energy of the frontier orbitals and thus the reactivity in these reactions.
Theoretical and Computational Investigations on 7 Bromo 6 Fluoropyrazolo 1,5 a Pyridine and Analogues
Prediction of Novel Reactivity Patterns for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Computational chemistry provides a powerful lens through which to predict the reactivity of novel molecular architectures. In the case of this compound, theoretical and computational investigations, primarily leveraging Density Functional Theory (DFT), can elucidate the intrinsic electronic properties of the molecule, thereby forecasting its behavior in various chemical transformations. These in silico studies allow for the prediction of reaction sites, the exploration of potential reaction mechanisms, and the rational design of synthetic pathways to novel analogues.
The reactivity of this compound is fundamentally governed by the electronic interplay between the electron-rich pyrazolo[1,5-a]pyridine (B1195680) core and the electron-withdrawing halogen substituents. The nitrogen atoms within the fused ring system, along with the bromine and fluorine atoms, introduce a complex electronic landscape that dictates the molecule's susceptibility to different types of chemical attack.
Analysis of the Molecular Electrostatic Potential (MEP)
A key tool in predicting reactivity is the Molecular Electrostatic Potential (MEP) map. For this compound, the MEP would be expected to show regions of negative potential (electron-rich, colored in red and yellow) and positive potential (electron-poor, colored in blue). The nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings are anticipated to be centers of negative potential, making them likely sites for electrophilic attack or coordination to metal centers. Conversely, the regions around the hydrogen atoms and, to a lesser extent, the halogen atoms, would exhibit a more positive potential.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. wikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For this compound, the distribution of the HOMO and LUMO across the molecule is critical.
HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be predominantly located on the electron-rich pyrazolo[1,5-a]pyridine ring system. The specific atoms with the largest orbital coefficients in the HOMO will be the most nucleophilic and thus the most likely sites for electrophilic attack. It is plausible that the carbon atoms of the pyrazole moiety and the C5 position of the pyridine ring will have significant HOMO density.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be distributed across the molecule, with significant contributions from the pyridine ring and the carbon atoms bearing the halogen substituents. The locations with the largest LUMO coefficients represent the most electrophilic centers, susceptible to nucleophilic attack.
Predicted Reactivity Patterns
Based on these theoretical considerations, several novel reactivity patterns can be predicted for this compound:
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 7 Bromo 6 Fluoropyrazolo 1,5 a Pyridine Derivatives
Spectroscopic Techniques for Elucidating Novel Reaction Outcomes
Spectroscopic methods are indispensable for the detailed characterization of newly synthesized molecules. They allow researchers to probe the molecular structure and confirm the outcomes of chemical reactions, especially in complex heterocyclic systems like pyrazolo[1,5-a]pyridine (B1195680).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselective Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the regiochemistry of substituted pyrazolo[1,5-a]pyridine derivatives. The precise arrangement of atoms, such as the bromine and fluorine on the pyridine (B92270) ring of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine, can be unequivocally determined through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the heterocyclic core provide definitive evidence of substituent placement. For instance, the reduction of a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine (B1248293) can lead to different stereoisomers, the structures of which are confirmed by NMR. nih.gov The analysis of Nuclear Overhauser Effect (NOE) data, obtained from NOESY experiments, can further reveal through-space interactions between protons, helping to establish the 3D structure and conformation of the molecule in solution. nih.gov
¹³C NMR provides information on the carbon skeleton, with the chemical shift of each carbon atom being sensitive to its electronic environment. The presence of electronegative substituents like fluorine and bromine causes characteristic shifts in the signals of adjacent carbon atoms. Furthermore, ¹⁹F NMR is used to directly observe the fluorine atom, and its coupling with neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides additional confirmation of its position on the ring.
Table 1: Predicted ¹H NMR Data for Protons on the Pyrazolo[1,5-a]pyridine Core This table is generated based on typical chemical shift values for similar heterocyclic systems. Actual values may vary.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 8.0 - 8.2 | d | ~2-3 |
| H-3 | 6.5 - 6.7 | d | ~2-3 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy. nih.gov
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of almost equal intensity will be observed: one for the molecular ion containing ⁷⁹Br and another at M+2 for the ion containing ⁸¹Br. miamioh.edu
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways. nih.gov The fragmentation of pyrazolo[1,5-a]pyridine derivatives often involves the cleavage of the fused ring system. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the fluorine atom, or small molecules like HCN. miamioh.edunih.gov
**Table 2: Expected Mass Spectrometry Data for this compound (C₇H₄BrFN₂) **
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 213.95, 215.95 | Molecular ion peaks showing the characteristic ~1:1 ratio for a bromine-containing compound. |
| [M-Br]⁺ | 135.04 | Fragment corresponding to the loss of the bromine atom. |
Infrared (IR) Spectroscopy for Functional Group Identification in Complex Products
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands for the aromatic rings and the carbon-halogen bonds.
The key absorptions would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: These appear in the 1400-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic rings.
C-F stretching: A strong absorption band is expected in the 1000-1300 cm⁻¹ region.
C-Br stretching: This absorption occurs at lower wavenumbers, typically in the 500-650 cm⁻¹ region.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and the absolute stereochemistry and conformation of chiral derivatives.
For derivatives of this compound, X-ray crystallography can confirm the planarity of the fused ring system and describe the intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing. nih.govresearchgate.net In studies of related brominated pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines, X-ray diffraction analysis was used to investigate structural preferences and different packing modes. nih.gov The data obtained, including unit cell dimensions and atomic coordinates, serve as the ultimate proof of a newly synthesized compound's structure. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring of Synthetic Pathways
Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. In the synthesis of this compound derivatives, these methods are used to monitor the progress of a reaction and to isolate the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can observe the disappearance of starting materials and the appearance of the product spot. This was used, for example, in the synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of non-volatile compounds. It provides quantitative data on the purity of the synthesized compound and can be used to separate isomers.
Gas Chromatography (GC): For volatile derivatives, GC can be used for purity assessment. When coupled with a mass spectrometer (GC-MS), it becomes a potent tool for separating and identifying components of a mixture.
Advanced Techniques for In Situ Reaction Monitoring
Modern process chemistry increasingly relies on advanced analytical techniques for in situ reaction monitoring. These methods allow chemists to observe a reaction in real-time, providing valuable data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters.
ReactIR (In Situ FT-IR): This technique uses a probe inserted directly into the reaction vessel to collect FT-IR spectra as the reaction proceeds. It can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands.
In Situ NMR: By using a flow-tube setup or a specially designed NMR tube, reactions can be monitored directly inside the NMR spectrometer. This provides detailed mechanistic information that is often impossible to obtain through traditional analysis of quenched reaction aliquots. These advanced methods are crucial for optimizing reaction conditions, improving yields, and ensuring the safe scale-up of synthetic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
